molecular formula C24H18ClF3N2O3S B2661630 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 893287-50-8

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2661630
CAS No.: 893287-50-8
M. Wt: 506.92
InChI Key: SFLGPCJAOKAABD-UHFFFAOYSA-N
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Description

2-{3-[(2-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a sulfonylated indole core linked to a trifluoromethyl-substituted phenylacetamide moiety. The compound’s structure includes:

  • Indole scaffold: A heterocyclic aromatic system with a sulfonyl group at position 2.
  • Trifluoromethylphenylacetamide tail: Introduces hydrophobicity and metabolic stability via the CF₃ group.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N2O3S/c25-20-10-3-1-6-16(20)15-34(32,33)22-13-30(21-11-4-2-9-19(21)22)14-23(31)29-18-8-5-7-17(12-18)24(26,27)28/h1-13H,14-15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLGPCJAOKAABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would likely include the purification of intermediates and the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. The presence of the chlorophenyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Sulfonyl Group Position :
    • The target compound’s 3-sulfonyl group on indole (vs. 1-sulfonyl in ) may enhance steric hindrance, affecting target binding .
    • Compound 31’s 5-methoxy group improves solubility but reduces metabolic stability compared to the target compound’s 2-chlorophenyl group .
  • Trifluoromethyl Position :
    • The N-[3-CF₃Ph] tail in the target compound (vs. N-[2-CF₃Ph] in ) likely alters π-π stacking interactions in enzyme binding pockets .

Spectroscopic and Crystallographic Data

  • Spectroscopy : Related N-sulfonyl indoles (e.g., ) show characteristic IR peaks at 1372 cm⁻¹ (S=O stretch) and 1H-NMR signals for sulfonyl-linked protons (δ 7.14–7.20 ppm) .
  • Crystallography : Analogous acetamides (e.g., ) exhibit intermolecular N–H⋯O hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a sulfonamide derivative characterized by its complex structure, which includes an indole ring and various substituents that contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H20ClF3N2O3S
  • Molecular Weight : 466.93 g/mol
  • IUPAC Name : this compound

The presence of a methanesulfonyl group allows for covalent interactions with nucleophilic sites on proteins, potentially modulating enzyme activities and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The indole moiety can influence enzyme activity, particularly in pathways involved in inflammation and cancer progression.
  • Receptor Interactions : It may act as an antagonist or agonist at specific receptors, impacting cellular signaling pathways.

Biological Activity and Pharmacological Effects

Recent studies have highlighted the following biological activities associated with the compound:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, it may induce apoptosis through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
StudyCell LineIC50 (µM)Mechanism
HeLa5.4Apoptosis induction via caspase activation
MCF-77.8Cell cycle arrest at G2/M phase
  • Anti-inflammatory Effects : In vitro studies suggest that the compound can reduce pro-inflammatory cytokine production, potentially through the inhibition of NF-kB signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Inflammation :
    • Objective : Assess the anti-inflammatory effects in a rat model of arthritis.
    • Findings : The compound significantly reduced paw swelling and levels of inflammatory markers (e.g., TNF-alpha) compared to control groups.
  • Cancer Treatment Study :
    • Objective : Evaluate the anticancer properties in xenograft models.
    • Findings : Treatment resulted in a marked decrease in tumor volume and improved survival rates compared to untreated controls.

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